N1-(2,5-dimethylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

Description

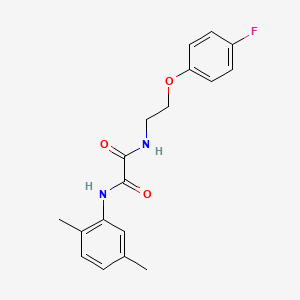

N1-(2,5-Dimethylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 2,5-dimethylphenyl group at the N1 position and a 2-(4-fluorophenoxy)ethyl group at the N2 position (Figure 1). The methyl groups on the phenyl ring may enhance lipophilicity, influencing bioavailability, while the 4-fluorophenoxyethyl moiety could modulate metabolic stability and receptor binding specificity compared to related compounds .

Properties

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c1-12-3-4-13(2)16(11-12)21-18(23)17(22)20-9-10-24-15-7-5-14(19)6-8-15/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFYALBFMJSXIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 2,5-dimethylaniline, under anhydrous conditions.

Introduction of the fluorophenoxyethyl group: This step involves the nucleophilic substitution reaction between 4-fluorophenol and an ethyl halide, followed by coupling with the oxalamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

Reduction: The oxalamide group can be reduced to the corresponding amine under suitable conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the aromatic rings could yield quinones, while reduction of the oxalamide group would produce the corresponding amine.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N1-(2,5-dimethylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-Donating Groups: Methoxy (S336, No. 2225) and methyl groups (Target, Compound 40) improve solubility or lipophilicity, affecting bioavailability . Heterocyclic Moieties: Quinolinyl (Compound 40) and pyridyl (S336, No. 2225) groups may enhance target binding in antimicrobial or umami receptor applications . Halogen Incorporation: The 4-fluorophenoxy group in the target compound may reduce metabolic degradation compared to non-halogenated analogs, as fluorine often stabilizes against oxidative pathways .

Metabolic and Toxicological Profiles

Key Findings :

- Metabolic Stability: Oxalamides like S336 and No. 1769 resist amide hydrolysis, undergoing hepatic metabolism without generating toxic intermediates . The target compound’s fluorine atom may further slow oxidative degradation, though direct studies are needed.

- Safety Margins: Analogs exhibit high NOELs (100–140 mg/kg bw/day) and substantial safety margins (MOE up to 500 million), suggesting the target compound could share similar profiles if metabolized analogously .

Biological Activity

N1-(2,5-dimethylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 461.6 g/mol

- CAS Number : 898407-05-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of oxalamide derivatives through the reaction of appropriate amines with oxalic acid derivatives. Subsequent steps often involve coupling reactions with substituted phenols to introduce the fluorophenoxy group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxalamides and their derivatives. For instance, compounds structurally related to this compound have demonstrated significant antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity Comparison

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Ciprofloxacin | 0.5 | E. coli |

| Ceftriaxone | 1.0 | S. aureus |

Note: TBD indicates that specific data for this compound are still under investigation.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with bacterial enzymes and receptors. The presence of the fluorophenoxy group may enhance its binding affinity to target proteins, thereby inhibiting bacterial growth.

Case Studies and Research Findings

Several research studies have focused on the biological activity of compounds similar to this compound:

-

Study on Antibacterial Efficacy :

A study conducted on a series of oxalamides found that those with aromatic substitutions exhibited enhanced antibacterial properties compared to their non-aromatic counterparts. The study utilized a variety of bacterial strains, including resistant strains, to evaluate efficacy.- Results : Compounds with similar structural motifs showed MIC values ranging from 3.125 mg/mL to 12.5 mg/mL against resistant strains.

-

Molecular Docking Studies :

Molecular docking simulations have been performed to predict the binding interactions between this compound and bacterial enzymes. The results indicated favorable binding energies and interactions that suggest a high potential for antimicrobial activity.- Binding Energy : The compound exhibited a binding energy of approximately -7.4 kcal/mol, indicating strong interactions with target sites in bacterial proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.